2,6-Diacetamidobenzoic acid
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
7758-61-4 |
|---|---|
Molecular Formula |
C11H12N2O4 |
Molecular Weight |
236.22 g/mol |
IUPAC Name |
2,6-diacetamidobenzoic acid |
InChI |
InChI=1S/C11H12N2O4/c1-6(14)12-8-4-3-5-9(13-7(2)15)10(8)11(16)17/h3-5H,1-2H3,(H,12,14)(H,13,15)(H,16,17) |
InChI Key |
NABNXFSMKRRBSZ-UHFFFAOYSA-N |
SMILES |
CC(=O)NC1=C(C(=CC=C1)NC(=O)C)C(=O)O |
Canonical SMILES |
CC(=O)NC1=C(C(=CC=C1)NC(=O)C)C(=O)O |
Other CAS No. |
7758-61-4 |
Origin of Product |
United States |
Synthetic Methodologies and Strategic Derivatization of 2,6 Diacetamidobenzoic Acid
Precursor Synthesis: Advanced Approaches to 2,6-Diaminobenzoic Acid
The synthesis of 2,6-diaminobenzoic acid is a crucial first step, for which several advanced methodologies have been developed. These range from classical multi-step organic syntheses to novel photochemical routes.
Multi-Step Organic Synthesis Pathways to the 2,6-Diaminobenzoic Acid Backbone
The traditional synthesis of 2,6-diaminobenzoic acid often involves a multi-step sequence starting from readily available materials. One established method begins with the nitration of phthalic anhydride (B1165640). acs.org This is followed by a series of transformations including hydrolysis and Hofmann rearrangement to yield the diaminobenzoic acid backbone.
A detailed investigation into this pathway involved optimizing each step to improve yields and simplify procedures. acs.org For instance, the nitration of phthalic anhydride can be satisfactorily achieved using a mixture of concentrated nitric acid and concentrated sulfuric acid, avoiding the need for fuming nitric acid. acs.org The subsequent hydrolysis of the resulting 3-nitrophthalic imide to the amido acid requires careful control of concentration to prevent the formation of difficult-to-purify mixtures. acs.org The final step in this particular sequence, the conversion of the amido acid to 2,6-diaminobenzoic acid, can be achieved with a yield of 26%. acs.org
Another common strategy for introducing amino groups is the reduction of nitro groups. For example, 3,5-diaminobenzoic acid is typically produced via the reduction of 3,5-dinitrobenzoic acid. google.comgoogle.com This reduction can be accomplished through various methods, including catalytic hydrogenation with catalysts like Raney nickel or palladium on carbon, or using reducing agents like iron powder. google.comgoogle.comgoogle.com While effective, methods like iron powder reduction can generate significant waste. google.com Catalytic hydrogenation is often preferred for its cleaner reaction profile and higher yields.
Photochemical Carboxylation and Other Novel Preparative Routes for Diaminobenzoic Acids
In the quest for more direct and sustainable synthetic methods, photochemical reactions have emerged as a promising alternative. A notable innovation is the direct photochemical C-H carboxylation of aromatic diamines using carbon dioxide (CO₂). nih.govresearchgate.net This method avoids the need for pre-functionalized starting materials.
In one study, the photochemical carboxylation of o-phenylenediamine (B120857) with CO₂ was achieved without the use of an electron donor or a base, yielding 2,3-diaminobenzoic acid. nih.govresearchgate.net The reaction proceeds under an atmosphere of CO₂ upon irradiation with UV light. researchgate.net The synthetic yield was reported to be 28%, which could be significantly increased to 58% with the addition of Fe(II). nih.govresearchgate.net This approach represents a step-economic and atom-economic strategy for synthesizing diaminobenzoic acids.
Another novel approach involves visible-light-driven carboxylation of aryl halides. acs.org This method uses a combination of a palladium catalyst and a photoredox catalyst to carboxylate aryl bromides and chlorides with CO₂ at atmospheric pressure. acs.org While not directly demonstrated for diaminobenzoic acids, this technology could potentially be adapted for their synthesis from corresponding dihaloanilines.
Photochemical reactions have also been explored for the activation of C-H bonds in other contexts, such as the insertion of diamidocarbenes into unactivated sp³ C-H bonds, highlighting the potential of photochemistry to forge new carbon-carbon bonds under mild conditions. nih.gov
Selective Acylation Reactions for the Formation of 2,6-Diacetamidobenzoic Acid
Once the 2,6-diaminobenzoic acid precursor is obtained, the next critical step is the selective acylation of the two amino groups to form this compound.
Regioselective Amide Bond Formation Techniques
Achieving regioselective acylation in molecules with multiple reactive sites is a significant challenge in organic synthesis. For diaminobenzoic acids, the two amino groups can exhibit different reactivities, which can be exploited for selective acylation.
A one-step method for the synthesis of 3-(Fmoc-amino acid)-3,4-diaminobenzoic acids demonstrates the potential for regioselective acylation. nih.govacs.orgnih.gov In this process, the more nucleophilic meta-amino group of 3,4-diaminobenzoic acid reacts preferentially with an activated Fmoc-amino acid. acs.org This selectivity is achieved by careful control of the reaction conditions and the coupling agent used.
Another innovative approach for achieving mono-acylation of diamines involves the use of carbon dioxide as a temporary, traceless protecting group. rsc.org CO₂ can react with one of the amino groups in a diamine to form a carbamate, thus deactivating it towards acylation. The remaining free amino group can then be acylated with an acyl chloride. This method is highly atom-economical and avoids the need for traditional protecting group chemistry. rsc.org
Optimization of Acylation Protocols for Yield and Purity
The optimization of acylation reactions is crucial for maximizing the yield and purity of the desired diacetamido product. This involves a systematic study of various reaction parameters.
In the synthesis of 3-(Fmoc-amino acid)-3,4-diaminobenzoic acids, different coupling agents were evaluated to improve the yield. acs.org The use of HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) as a coupling agent was found to give superior results compared to HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate). acs.org The stoichiometry of the reactants and the reaction time were also optimized to achieve yields as high as 94% for some derivatives. nih.govnih.gov
The purification procedure is also a key aspect of optimization. In the aforementioned one-step synthesis, a simple precipitation and washing protocol was sufficient to obtain pure products for most of the synthesized derivatives, avoiding the need for column chromatography. acs.org
The following table summarizes the optimization of the synthesis of a representative Fmoc-amino acid derivative of diaminobenzoic acid:
| Entry | Coupling Agent | Equivalents of Coupling Agent | Yield (%) |
| 1 | HBTU | 1.2 | 61 |
| 2 | HATU | 1.0 | 68 |
| 3 | HATU | 1.2 | 91 |
| 4 | HATU | 1.5 | 60 |
| Data derived from the synthesis of Fmoc-Phe-Dbz-OH. acs.org |
Green Chemistry and Sustainable Synthetic Routes for this compound
The principles of green chemistry are increasingly being applied to the synthesis of organic molecules to reduce environmental impact and improve sustainability.
For the synthesis of aminobenzoic acids, biosynthesis presents a green alternative to traditional chemical methods that often rely on petroleum-derived precursors. mdpi.commdpi.com The shikimate pathway, which is active in microorganisms, can be engineered to produce various aminobenzoic acid isomers from renewable feedstocks like glucose. mdpi.com While the direct biosynthesis of 2,6-diaminobenzoic acid has not been extensively reported, the existing work on other isomers suggests the feasibility of such an approach.
In the context of chemical synthesis, the use of CO₂ as a renewable C1 source and a temporary protecting group aligns well with the principles of green chemistry. researchgate.netrsc.org The photochemical carboxylation of diamines with CO₂ and the selective mono-acylation of diamines using CO₂ as a protecting group are examples of how this abundant and non-toxic gas can be utilized to create more sustainable chemical processes. researchgate.netrsc.org
Furthermore, the development of catalytic processes that operate under milder conditions with higher atom economy contributes to the greening of the synthesis of this compound. The move away from stoichiometric reagents, such as in older reduction and acylation methods, towards catalytic hydrogenation and optimized coupling reactions is a step in this direction. google.comacs.org
Chemical Transformations and Derivatization of this compound
This compound serves as a versatile scaffold for the synthesis of a variety of more complex molecules. Its three functional groups—a carboxylic acid and two acetamido moieties—on a central benzene (B151609) ring offer multiple sites for chemical modification. Strategic derivatization can be achieved through functionalization of the carboxylic acid, modification of the acetamido groups, or by targeting the aromatic core itself.
Carboxylic Acid Functionalization: Esterification and Amidation
The carboxylic acid group of this compound is a prime site for derivatization through common reactions such as esterification and amidation. These transformations are fundamental in altering the molecule's polarity, solubility, and potential for further reactions.
Esterification
The conversion of the carboxylic acid to an ester can be accomplished through various established methods. A common approach involves reaction with an alcohol in the presence of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid. google.com The choice of alcohol determines the nature of the resulting ester, allowing for the introduction of a wide range of alkyl or aryl groups. For instance, reaction with methanol (B129727) would yield the methyl ester, while reaction with ethanol (B145695) would produce the ethyl ester.
Another effective method for esterification, particularly for more sensitive substrates, is the use of a dehydrating agent like a carbodiimide, often in the presence of a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP). Alternatively, the carboxylic acid can be converted to a more reactive acyl chloride by treatment with thionyl chloride or oxalyl chloride, which then readily reacts with an alcohol to form the ester. prepchem.com Diazo compounds, such as diazomethane, also provide a route to methyl esters, though their reactivity can be less specific. nih.gov
Amidation
The formation of amides from this compound introduces a new nitrogen-containing functional group, which can significantly influence the molecule's biological activity and physical properties. Similar to esterification, amidation can be achieved by first activating the carboxylic acid. The use of coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI) in the presence of an amine is a widely employed strategy. nih.gov
Alternatively, the synthesis of an acyl chloride followed by reaction with a primary or secondary amine provides a straightforward route to the corresponding amide. mdpi.com More recently, catalytic methods for direct amidation have been developed, offering milder reaction conditions. Boric acid has been shown to catalyze the amidation of benzoic acids with amines. researchgate.net Additionally, transition metal-catalyzed systems, such as those employing nickel, have been reported for the direct amidation of carboxylic acid derivatives. mdpi.com
Table 1: Examples of Carboxylic Acid Functionalization Reactions
| Reaction Type | Reagents and Conditions | Product Type |
| Esterification | Alcohol, Acid Catalyst (e.g., H₂SO₄), Heat | Ester |
| Esterification | Thionyl Chloride, then Alcohol/Pyridine | Ester |
| Amidation | DCC/EDCI, Amine, Solvent (e.g., DMF) | Amide |
| Amidation | Boric Acid, Amine, Heat | Amide |
Modifications of the Acetamido Moieties
The two acetamido groups at the 2 and 6 positions of the benzene ring also present opportunities for chemical transformation. The most common modification is the hydrolysis of the amide bonds to yield the corresponding 2,6-diaminobenzoic acid. ontosight.ai
This deacetylation is typically carried out under acidic or basic conditions with heating. The resulting diamine is a key intermediate in the synthesis of various other compounds, including certain dyes and pharmaceuticals. ontosight.aiontosight.ai The free amino groups of 2,6-diaminobenzoic acid can then undergo a range of reactions, such as acylation with different acylating agents to introduce novel side chains, or diazotization followed by substitution to introduce a variety of functional groups.
Enzymatic deacetylation has also been explored for related compounds, offering a milder and potentially more selective method for removing the acetyl groups. nih.gov
Directed Aromatic Functionalization of the Benzoic Acid Core
Introducing new substituents onto the aromatic ring of this compound requires consideration of the directing effects of the existing functional groups. The two acetamido groups are ortho-, para-directing and activating, while the carboxylic acid group is meta-directing and deactivating. quora.com This interplay of directing effects can lead to specific regioselectivity in electrophilic aromatic substitution reactions.
Given the positions of the existing substituents, the 4-position (para to one acetamido group and meta to the other and the carboxylic acid) and the 3- and 5-positions (ortho to the acetamido groups and meta to the carboxylic acid) are potential sites for substitution. The strong activating and ortho-directing nature of the acetamido groups would likely favor substitution at the 3- and 5-positions.
Halogenation
Direct halogenation of the aromatic ring can be achieved using standard electrophilic halogenating agents. For example, bromination can be carried out with bromine in a suitable solvent like acetic acid. researchgate.net The regioselectivity of this reaction on the this compound scaffold would be influenced by the steric hindrance from the adjacent substituents.
Nitration
Nitration of the aromatic ring can be accomplished using a mixture of nitric acid and sulfuric acid. libretexts.org The nitronium ion (NO₂⁺) generated in situ acts as the electrophile. libretexts.org In similar systems, such as 2,6-dihaloacetanilides, nitration has been shown to occur at the 3-position, meta to the deactivating but ortho/para-directing halo groups. researchgate.net This suggests that nitration of this compound would likely yield the 3-nitro derivative.
A key synthetic application of derivatizing this compound is in the synthesis of the X-ray contrast agent diatrizoate. This involves the iodination of 3,5-diacetamidobenzoic acid with iodine monochloride. wikipedia.org While this is not a direct functionalization of the title compound, it highlights the importance of substituted diacetamidobenzoic acids in medicinal chemistry.
Table 2: Potential Aromatic Functionalization Reactions
| Reaction Type | Reagents and Conditions | Potential Product |
| Bromination | Br₂, Acetic Acid | 3-Bromo-2,6-diacetamidobenzoic acid |
| Nitration | HNO₃, H₂SO₄ | 3-Nitro-2,6-diacetamidobenzoic acid |
| Iodination* | Iodine Monochloride | 3,5-Diacetamido-2,4,6-triiodobenzoic acid |
*Note: Iodination is shown for the related 3,5-diacetamidobenzoic acid, a key step in the synthesis of diatrizoate.
Advanced Spectroscopic Characterization and Crystallographic Analysis of 2,6 Diacetamidobenzoic Acid
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone in the definitive structural analysis of 2,6-diacetamidobenzoic acid, offering precise insights into the proton and carbon frameworks of the molecule.
High-Resolution ¹H and ¹³C NMR Spectroscopic Investigations
High-resolution ¹H and ¹³C NMR spectra provide foundational data for the structural confirmation of this compound. In the ¹H NMR spectrum, distinct signals corresponding to the aromatic protons, the amide protons, and the methyl protons of the acetyl groups are observed. The chemical shifts and coupling patterns of the aromatic protons are particularly informative, reflecting the substitution pattern of the benzene (B151609) ring. The presence of two acetamido groups and a carboxylic acid group influences the electronic environment of the aromatic protons, leading to characteristic downfield shifts.
The ¹³C NMR spectrum complements the proton data by revealing the chemical environments of all carbon atoms within the molecule. Separate resonances are typically observed for the carboxylic acid carbon, the aromatic carbons, the amide carbonyl carbons, and the methyl carbons of the acetyl groups. The chemical shifts of the aromatic carbons are influenced by the electron-withdrawing nature of the acetyl and carboxylic acid functionalities.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Proton | Predicted Chemical Shift (ppm) |
|---|---|
| Aromatic CH | 7.5 - 8.0 |
| Amide NH | 9.0 - 10.0 |
| Methyl CH₃ | 2.1 - 2.3 |
| Carboxylic Acid OH | 11.0 - 13.0 |
Note: Predicted values are based on typical ranges for similar functional groups and may vary with solvent and concentration.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon | Predicted Chemical Shift (ppm) |
|---|---|
| Carboxylic Acid C=O | 165 - 175 |
| Amide C=O | 168 - 172 |
| Aromatic C (substituted) | 135 - 145 |
| Aromatic C-H | 120 - 130 |
| Methyl CH₃ | 20 - 25 |
Note: Predicted values are based on typical ranges for similar functional groups and may vary with solvent and concentration.
Application of Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY)
Two-dimensional (2D) NMR techniques are instrumental in assembling the complete structural puzzle of this compound by revealing correlations between different nuclei. princeton.eduemerypharma.comcreative-biostructure.comslideshare.netsdsu.edu
COSY (Correlation Spectroscopy): This homonuclear correlation technique establishes proton-proton coupling networks. emerypharma.comcreative-biostructure.comsdsu.edu In this compound, COSY spectra would show correlations between adjacent aromatic protons, confirming their connectivity on the benzene ring.
HSQC (Heteronuclear Single Quantum Coherence): HSQC provides direct one-bond correlations between protons and their attached carbons. princeton.educreative-biostructure.comsdsu.edu This is crucial for unambiguously assigning the signals of the aromatic C-H units and the methyl groups in the ¹³C NMR spectrum based on their corresponding proton signals.
HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals long-range (typically 2-3 bond) correlations between protons and carbons. princeton.educreative-biostructure.comsdsu.edu HMBC is particularly powerful for identifying quaternary carbons (those without attached protons), such as the carboxylic acid carbon and the aromatic carbons bearing the acetamido groups. For instance, correlations would be expected between the amide protons and the amide carbonyl carbons, as well as between the aromatic protons and the carboxylic acid carbon.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about the spatial proximity of protons, regardless of whether they are scalar-coupled. princeton.eduslideshare.net This can be used to confirm the ortho positioning of the acetamido groups relative to the carboxylic acid by observing NOE cross-peaks between the amide protons and the adjacent aromatic protons.
Vibrational Spectroscopy: Infrared (IR) and Raman Studies
Infrared (IR) and Raman spectroscopy are powerful, non-destructive techniques that probe the vibrational modes of a molecule, offering detailed information about its functional groups and bonding arrangements. nih.gov
Analysis of Characteristic Functional Group Vibrations
The IR and Raman spectra of this compound are characterized by distinct bands corresponding to its various functional groups.
Carboxylic Acid Group: A broad O-H stretching vibration is typically observed in the IR spectrum in the region of 2500-3300 cm⁻¹. The C=O stretching vibration of the carboxylic acid appears as a strong band, usually around 1700-1725 cm⁻¹.
Amide Groups: The N-H stretching vibrations of the secondary amide groups give rise to bands in the 3200-3400 cm⁻¹ region. The amide I band (primarily C=O stretching) is a very strong absorption in the IR spectrum, typically found between 1630 and 1680 cm⁻¹. The amide II band (a mixture of N-H bending and C-N stretching) appears around 1520-1570 cm⁻¹.
Aromatic Ring: C-H stretching vibrations of the aromatic ring are observed above 3000 cm⁻¹. The characteristic C=C stretching vibrations within the benzene ring appear in the 1450-1600 cm⁻¹ region.
Methyl Groups: The C-H stretching and bending vibrations of the methyl groups of the acetyl moieties also contribute to the spectra in their respective characteristic regions.
Table 3: Characteristic IR and Raman Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Intensity (IR) | Intensity (Raman) |
|---|---|---|---|---|
| Carboxylic Acid | O-H stretch | 2500-3300 | Broad, Strong | Weak |
| C=O stretch | 1700-1725 | Strong | Medium | |
| Amide | N-H stretch | 3200-3400 | Medium | Medium |
| C=O stretch (Amide I) | 1630-1680 | Very Strong | Strong | |
| N-H bend (Amide II) | 1520-1570 | Strong | Weak | |
| Aromatic Ring | C-H stretch | >3000 | Medium | Strong |
| C=C stretch | 1450-1600 | Medium-Strong | Strong |
Probing Intra- and Intermolecular Interactions
Vibrational spectroscopy is particularly sensitive to hydrogen bonding. In this compound, both intramolecular and intermolecular hydrogen bonds are possible. Intramolecular hydrogen bonds can form between the carboxylic acid proton and the carbonyl oxygen of an adjacent acetamido group, or between the amide N-H and the carboxylic acid carbonyl oxygen. Intermolecular hydrogen bonds can lead to the formation of dimers through the carboxylic acid groups, a common feature for benzoic acid derivatives. nist.gov These interactions cause shifts in the vibrational frequencies, particularly a broadening and shifting to lower wavenumbers of the O-H and N-H stretching bands. The positions and shapes of the carbonyl stretching bands are also sensitive to their involvement in hydrogen bonding.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is a vital analytical technique for determining the molecular weight and elucidating the structure of this compound by analyzing its fragmentation pattern upon ionization.
The mass spectrum of this compound would be expected to show a molecular ion peak ([M]⁺) corresponding to its exact molecular mass. High-resolution mass spectrometry can provide the elemental composition of the molecule with high accuracy.
The fragmentation pattern observed in the mass spectrum provides valuable structural information. Common fragmentation pathways for this molecule under electron ionization (EI) could include:
Loss of a hydroxyl radical (•OH): This would result in a fragment ion with a mass of [M-17]⁺.
Loss of a water molecule (H₂O): This could occur from the carboxylic acid group, leading to an [M-18]⁺ peak.
Loss of a ketene (B1206846) molecule (CH₂=C=O): Cleavage of an acetamido group can lead to the loss of ketene, resulting in a fragment at [M-42]⁺.
Loss of an acetamido group (•NHCOCH₃): This would produce a fragment at [M-58]⁺.
Decarboxylation: The loss of carbon dioxide (CO₂) from the molecular ion would give a fragment at [M-44]⁺.
For a related compound, 3,5-diacetamidobenzoic acid, mass spectrometry data obtained via LC-ESI-QTOF in negative ionization mode showed a precursor ion [M-H]⁻ at m/z 235.0724. nih.gov This indicates that the deprotonated molecule is readily formed under these conditions. The fragmentation of this ion would provide further structural insights. For instance, the fragmentation of benzoic acid itself often leads to a prominent ion at m/z 105, corresponding to the benzoyl cation [C₆H₅CO]⁺, and a further fragment at m/z 77, the phenyl cation [C₆H₅]⁺. docbrown.info Similar fragmentation pathways involving the aromatic core would be anticipated for this compound.
Electronic Absorption and Emission Spectroscopy (UV-Vis, Fluorescence) for Electronic Structure
The electronic structure of an organic molecule like this compound, which consists of a benzoic acid backbone with two acetamido groups, can be probed using UV-Vis and fluorescence spectroscopy. These techniques provide insights into the electronic transitions occurring within the molecule upon absorption of ultraviolet or visible light.
UV-Vis Spectrophotometry for Absorption Maxima and Electronic Transitions
The UV-Vis spectrum of this compound is expected to exhibit absorption bands arising from π → π* and n → π* electronic transitions associated with the benzene ring, the carboxylic acid group, and the amide functionalities. The benzene ring itself typically shows two absorption bands (B-band and C-band) in the UV region. For benzoic acid, these bands are centered around 230 nm and 274 nm, respectively. The presence of the two acetamido groups at the 2 and 6 positions would likely influence the positions and intensities of these absorption maxima due to their electronic effects on the aromatic system.
The acetamido groups (-NHCOCH₃) can act as auxochromes, which are groups that, when attached to a chromophore (the benzene ring in this case), modify the wavelength and intensity of the absorption. The lone pair of electrons on the nitrogen atoms of the amide groups can participate in resonance with the π-system of the benzene ring, potentially leading to a bathochromic (red) shift of the absorption bands.
Table 1: Expected Electronic Transitions for this compound
| Transition Type | Chromophore/Functional Group | Expected Wavelength Region |
| π → π | Benzene ring, C=O (carboxyl & amide) | Shorter wavelength UV region (< 300 nm) |
| n → π | C=O (carboxyl & amide), -OH (carboxyl) | Longer wavelength UV region (> 250 nm) |
Photoluminescence and Quantum Yield Studies for Fluorescent Derivatives
While information on the intrinsic fluorescence of this compound is not available, derivatives of diaminobenzoic acids have been explored for their photoluminescent properties. For instance, bifluorophores synthesized using a 3,5-diaminobenzoic acid framework have been studied, demonstrating that the substitution pattern on the benzoic acid ring significantly impacts the photophysical behavior of the resulting fluorescent molecules. ejournal.by
A study on the photoluminescence of carbon dots synthesized from diaminobenzoic acid isomers also highlights that the position of the functional groups influences the emission properties. rsc.org This suggests that derivatives of this compound could potentially be designed to exhibit fluorescence.
To investigate this, one would first measure the photoluminescence spectrum of this compound by exciting the sample at its absorption maximum and recording the emission spectrum. The quantum yield (Φ), a measure of the efficiency of the fluorescence process, would then be determined relative to a standard with a known quantum yield. Should the parent compound prove to be non-fluorescent or weakly fluorescent, synthetic modifications could be undertaken to create fluorescent derivatives.
Table 2: Hypothetical Photoluminescence Study Parameters
| Parameter | Description | Measurement Method |
| Excitation Wavelength (λex) | Wavelength of light used to excite the sample, typically an absorption maximum. | Determined from UV-Vis spectrum. |
| Emission Wavelength (λem) | Wavelength of light emitted by the sample. | Measured using a spectrofluorometer. |
| Quantum Yield (Φ) | Ratio of photons emitted to photons absorbed. | Relative method using a standard fluorophore. |
| Fluorescence Lifetime (τ) | Average time the molecule spends in the excited state before returning to the ground state. | Time-Correlated Single Photon Counting (TCSPC). |
X-ray Diffraction (XRD) Analysis for Solid-State Molecular and Supramolecular Structure
Single Crystal X-ray Diffraction for Precise Atomic Coordinates and Conformations
To date, a single-crystal X-ray diffraction structure for this compound has not been reported in the Cambridge Structural Database (CSD). umassd.educam.ac.uk However, the crystal structures of related compounds, such as 2,6-dimethoxybenzoic acid, have been determined and reveal interesting conformational features. For instance, in one polymorph of 2,6-dimethoxybenzoic acid, the bulky ortho-substituents force the carboxyl group to be significantly twisted out of the plane of the benzene ring. A similar steric effect would be expected in this compound.
A successful single-crystal XRD study of this compound would require the growth of a suitable single crystal, which can be a challenging process. Once a crystal is obtained and diffracted, the resulting data would allow for the determination of the unit cell parameters, space group, and the precise coordinates of each atom in the molecule. This would provide unambiguous information about its solid-state conformation, including the planarity of the amide groups and the orientation of the carboxylic acid.
Table 3: Hypothetical Single-Crystal XRD Data for this compound
| Parameter | Description |
| Crystal System | e.g., Monoclinic, Orthorhombic |
| Space Group | e.g., P2₁/c, P2₁2₁2₁ |
| Unit Cell Dimensions (a, b, c, α, β, γ) | Dimensions and angles of the unit cell. |
| Z | Number of molecules per unit cell. |
| Bond Lengths (Å) | e.g., C-C, C-N, C=O distances. |
| Bond Angles (°) | e.g., C-N-C, O-C-O angles. |
| Torsion Angles (°) | Describing the conformation, e.g., the twist of the carboxyl group. |
Powder X-ray Diffraction for Polymorphism and Crystalline Phase Identification
Powder X-ray diffraction (PXRD) is a powerful tool for identifying crystalline phases and studying polymorphism, which is the ability of a compound to exist in more than one crystal structure. While no specific PXRD patterns for this compound are available, the study of polymorphism is crucial for understanding the physical properties of a solid material.
Different polymorphs of a compound can exhibit different solubilities, melting points, and stabilities. For example, studies on 2-((2,6-dichlorophenyl)amino)benzoic acid have identified multiple polymorphic forms. ontosight.ai It is plausible that this compound could also exhibit polymorphism.
A PXRD analysis of a powdered sample of this compound would produce a diffraction pattern that is a fingerprint of its crystalline form. This pattern could be used for phase identification and to assess the purity of the sample. By crystallizing the compound under various conditions (e.g., different solvents, temperatures), one could screen for different polymorphs, each of which would have a unique PXRD pattern.
Quantum Chemical Calculations: Density Functional Theory (DFT) Approaches
Density Functional Theory (DFT) is a prominent computational method used to study the electronic structure of many-body systems. It has been widely applied to predict various molecular properties of this compound and related compounds.
The first step in most quantum chemical calculations is to determine the most stable three-dimensional arrangement of atoms in a molecule, known as geometry optimization. For this compound, DFT calculations, often using hybrid functionals like B3LYP with a basis set such as 6-311++G(d,p), are employed to find the minimum energy structure. core.ac.uk The optimized geometry reveals the precise bond lengths, bond angles, and dihedral angles of the molecule.
Conformational analysis explores the different spatial arrangements of a molecule that can be interconverted by rotation about single bonds. ethz.ch For this compound, the key rotational degrees of freedom are around the bonds connecting the acetamido groups and the carboxylic acid group to the benzene ring. Due to steric hindrance between the bulky ortho substituents, the carboxylic acid group is often forced out of the plane of the benzene ring. nih.gov Similarly, the acetamido groups may adopt various orientations. Computational studies can map the potential energy surface of these rotations to identify the most stable conformers and the energy barriers between them. core.ac.uk This analysis is crucial as the conformation can significantly impact the molecule's properties and biological activity.
Table 1: Representative Optimized Geometrical Parameters of a Benzoic Acid Derivative Note: This table shows representative data for a related benzoic acid derivative to illustrate the type of information obtained from DFT calculations. Actual values for this compound would require specific calculations.
| Parameter | Bond/Angle | Calculated Value (B3LYP/6-311++G(d,p)) |
|---|---|---|
| Bond Length (Å) | C=O | 1.21 |
| C-O | 1.35 | |
| O-H | 0.97 | |
| C-C (ring) | 1.39-1.41 | |
| Bond Angle (°) | O=C-O | 122.5 |
| C-C-O | 118.0 | |
| C-C-C (ring) | 119-121 |
Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comlibretexts.org The HOMO is the orbital from which the molecule is most likely to donate electrons, indicating its nucleophilicity, while the LUMO is the orbital that is most likely to accept electrons, indicating its electrophilicity. youtube.com
For this compound, DFT calculations can determine the energies and spatial distributions of the HOMO and LUMO. rsc.org The energy gap between the HOMO and LUMO is an important indicator of the molecule's kinetic stability and chemical reactivity; a smaller gap suggests the molecule is more reactive. researchgate.net The distribution of these orbitals reveals the most probable sites for electrophilic and nucleophilic attack.
Charge distribution analysis provides insight into the polarity of the molecule and its constituent bonds. Mulliken population analysis is a common method used to assign partial atomic charges based on the molecular wave function. uni-muenchen.dewikipedia.orglibretexts.org These charges can help to understand intermolecular interactions, such as hydrogen bonding. In this compound, the oxygen and nitrogen atoms are expected to carry negative partial charges, while the carbonyl carbons and the acidic proton are expected to be positively charged. However, it is important to note that Mulliken charges can be sensitive to the choice of basis set. wikipedia.org
Table 2: Calculated Frontier Molecular Orbital Energies of a Diaminobenzoic Acid Derivative Note: This table illustrates typical FMO data for a related compound. Specific values for this compound would need to be calculated.
| Parameter | Energy (eV) |
|---|---|
| HOMO | -6.5 |
| LUMO | -1.2 |
| HOMO-LUMO Gap | 5.3 |
DFT calculations are a powerful tool for predicting the spectroscopic properties of molecules, which can be compared with experimental data for structure verification.
NMR Chemical Shifts: Theoretical calculations can predict the ¹H and ¹³C NMR chemical shifts. d-nb.infonrel.gov This is typically done using the Gauge-Including Atomic Orbital (GIAO) method in conjunction with DFT. nih.gov The calculated shielding tensors for each nucleus are then converted to chemical shifts by referencing them to a standard, such as tetramethylsilane. These predictions are valuable for assigning peaks in experimental spectra and can help distinguish between different isomers or conformers. nih.govarxiv.org
Vibrational Frequencies: The vibrational modes of a molecule correspond to the stretching and bending of its bonds. DFT calculations can predict the frequencies of these vibrations, which correspond to the peaks observed in infrared (IR) and Raman spectra. core.ac.ukresearchgate.net The calculated harmonic frequencies are often systematically higher than the experimental fundamental frequencies due to the neglect of anharmonicity and basis set limitations. nist.gov Therefore, they are typically scaled by an empirical factor to improve agreement with experimental data. nist.govnih.gov The predicted spectra can aid in the assignment of experimental vibrational bands to specific molecular motions. mdpi.com
UV-Vis Transitions: Time-Dependent DFT (TD-DFT) is used to predict the electronic absorption spectra of molecules in the ultraviolet-visible (UV-Vis) range. mdpi.comrespectprogram.orgrsc.org This method calculates the energies of electronic transitions from the ground state to various excited states. mdpi.com The results can be used to interpret experimental UV-Vis spectra, identifying the nature of the electronic transitions (e.g., n→π* or π→π*) responsible for the observed absorption bands. researchgate.net
Table 3: Predicted vs. Experimental Vibrational Frequencies for a Substituted Benzoic Acid Note: This table provides an example of the correlation between calculated and experimental data for a related molecule.
| Vibrational Mode | Calculated Frequency (cm⁻¹) (B3LYP/6-311++G, Scaled) | Experimental Frequency (cm⁻¹) (FT-IR) |
|---|---|---|
| O-H Stretch | 3550 | 3560 |
| C=O Stretch | 1715 | 1720 |
| C-C Ring Stretch | 1605 | 1610 |
| C-H Stretch | 3070 | 3075 |
Molecular Dynamics (MD) Simulations for Conformational Dynamics and Solvent Interactions
While quantum chemical calculations are excellent for studying static properties of single molecules, Molecular Dynamics (MD) simulations provide a way to explore the dynamic behavior of molecules over time. MD simulations solve Newton's equations of motion for a system of atoms, allowing for the observation of conformational changes and interactions with the surrounding environment, such as solvent molecules.
For this compound, MD simulations can reveal how the molecule behaves in a solution. This includes the flexibility of the acetamido and carboxylic acid groups, and the formation and breaking of intramolecular and intermolecular hydrogen bonds. By simulating the molecule in a box of water molecules, for example, one can study how the solvent affects its conformational preferences and how the molecule, in turn, structures the solvent around it. This information is particularly valuable for understanding the molecule's solubility and how it might interact with biological macromolecules in an aqueous environment.
Reaction Mechanism Elucidation via Computational Pathways
Computational chemistry can be used to model chemical reactions, providing detailed insights into the reaction mechanism. smu.edu For the synthesis of this compound, which is typically prepared by the acetylation of 2,6-diaminobenzoic acid, ontosight.ai computational methods can be used to study the reaction pathway.
Computational Crystal Structure Prediction and Polymorphism Studies
Crystal Structure Prediction (CSP) is a computational technique that aims to predict the crystal structure of a molecule from its chemical diagram alone. aps.orgnih.govchemrxiv.org This is a challenging task due to the vast number of possible packing arrangements and conformations the molecule can adopt in the solid state. nih.gov CSP methods typically involve generating a large number of plausible crystal structures and then ranking them based on their calculated lattice energies.
Polymorphism is the ability of a compound to exist in more than one crystalline form. rsc.org Different polymorphs can have significantly different physical properties, such as solubility, melting point, and stability. Computational studies can be used to explore the potential polymorphic landscape of this compound. rsc.org By identifying the most stable predicted crystal structures, these studies can guide experimental efforts to discover new polymorphs. nih.govresearchgate.net This is particularly important in the pharmaceutical industry, where different polymorphs of a drug can have different therapeutic effects.
Table of Compounds
Chemical Reactivity and Mechanistic Investigations of 2,6 Diacetamidobenzoic Acid
Reactions Involving the Carboxylic Acid Functionality
The carboxylic acid group is a primary site for reactions such as decarboxylation, esterification, and hydrolysis. Its reactivity is modulated by the presence of the two ortho-acetamido groups.
The removal of the carboxyl group (decarboxylation) from aromatic carboxylic acids is a reaction that can occur under specific conditions, particularly at high temperatures in aqueous media. researchgate.netthieme-connect.com While kinetic studies specifically for 2,6-diacetamidobenzoic acid are not widely documented, the behavior of related aromatic carboxylic acids provides significant insight. The process generally follows first-order kinetics, and its rate is influenced by factors such as temperature, pH, and the nature of substituents on the aromatic ring. thieme-connect.comresearchgate.net
Studies on various benzoic acid derivatives show that decarboxylation is often accelerated by electron-withdrawing substituents. researchgate.net For instance, the decarboxylation of diaminobenzoic acid isomers yields different products depending on the substitution pattern. doubtnut.com In high-temperature water (HTW), many aromatic carboxylic acids are prone to decarboxylation, a factor that must be controlled during hydrothermal synthesis. researchgate.netthieme-connect.com Research has focused on tuning reaction conditions, such as temperature, to minimize this side reaction. thieme-connect.com For example, in the synthesis of quinoxaline (B1680401) carboxylic acids from 3,4-diaminobenzoic acid, decarboxylation becomes a significant side reaction at temperatures between 150–230 °C. researchgate.netthieme-connect.com
The stability of hydroxyl-substituted benzoic acids towards decarboxylation at 200 °C has been shown to vary significantly with the substitution pattern. researchgate.net This highlights the critical role that substituent positioning plays in the kinetic stability of the carboxylic acid group.
Table 1: Factors Influencing Decarboxylation of Aromatic Carboxylic Acids
| Factor | Effect on Decarboxylation Rate | Reference |
|---|---|---|
| Temperature | Increases significantly with higher temperatures. | thieme-connect.com |
| Substituents | Electron-withdrawing groups generally accelerate the reaction. | researchgate.net |
| Kinetics | Typically follows first-order kinetics in aqueous solutions. | thieme-connect.comresearchgate.net |
| pH | The rate can be dependent on the dissociation state of the acid. | researchgate.net |
Esterification is the process of forming an ester from a carboxylic acid and an alcohol, while hydrolysis is the reverse reaction. These are typically reversible, acid-catalyzed processes. ucoz.com The standard mechanism for acid-catalyzed esterification (Fischer esterification) and hydrolysis involves several key steps. youtube.com
In acid-catalyzed hydrolysis, the reaction is initiated by the protonation of the carbonyl oxygen of the ester by a hydronium ion (H₃O⁺). libretexts.org This enhances the electrophilicity of the carbonyl carbon, which is then attacked by a water molecule. youtube.com A series of proton transfers follows, leading to the formation of a tetrahedral intermediate. Finally, the alcohol is eliminated, and deprotonation of the newly formed carbonyl regenerates the acid catalyst and yields the carboxylic acid. youtube.comlibretexts.org Because the reaction is reversible, using a large excess of water drives the equilibrium towards hydrolysis. libretexts.org
Conversely, for esterification, removing water or using an excess of the alcohol shifts the equilibrium toward the ester product. youtube.com DFT calculations have suggested that these reactions proceed via a highly active acylium ion intermediate, which forms after the protonation of the hydroxyl group of the carboxylic acid. nih.gov
Alternative methods for esterification under basic conditions have been developed to avoid the harshness of strong acids, which is important when acid-sensitive groups are present. clockss.org One such method involves using substituted benzoic anhydrides, like 2-methyl-6-nitrobenzoic anhydride (B1165640) (MNBA), as coupling reagents in the presence of a nucleophilic catalyst such as 4-(dimethylamino)pyridine (DMAP). clockss.org This proceeds through a reactive mixed-anhydride intermediate. clockss.org
Table 2: General Mechanism of Acid-Catalyzed Ester Hydrolysis
| Step | Description |
|---|---|
| 1. Protonation | The carbonyl oxygen of the ester is protonated by an acid catalyst (e.g., H₃O⁺). libretexts.org |
| 2. Nucleophilic Attack | A water molecule attacks the now more electrophilic carbonyl carbon. youtube.com |
| 3. Proton Transfer | A proton is transferred from the attacking water molecule to one of the oxygen atoms of the original ester alkoxy group. |
| 4. Elimination | The alcohol (R'-OH) is eliminated as a leaving group, reforming the carbonyl double bond. |
| 5. Deprotonation | The protonated carbonyl of the carboxylic acid is deprotonated by a water molecule, regenerating the acid catalyst. libretexts.org |
Reactivity of the Amide Linkages
The two acetamido groups (-NHCOCH₃) on the ring are also sites of potential chemical transformation, although they are generally less reactive than the carboxylic acid.
Amide bonds are significantly more stable and less reactive towards hydrolysis than esters. This stability arises from the resonance delocalization of the nitrogen lone pair into the carbonyl group, which gives the C-N bond partial double-bond character. Consequently, hydrolysis of amides requires more forcing conditions, such as prolonged heating with strong acids or bases.
In the context of related compounds like 3,5-diacetamido-2,6-diiodobenzoic acid, the acetyl groups can be hydrolyzed to yield the corresponding diamine derivatives. This reaction would typically proceed by nucleophilic acyl substitution, where water (under acidic conditions) or hydroxide (B78521) (under basic conditions) attacks the carbonyl carbon of the acetamido group. The presence of two such groups on this compound means that partial or complete hydrolysis could be achieved depending on the reaction conditions.
The nitrogen atoms of the acetamido groups are generally not nucleophilic due to the delocalization of the lone pair into the adjacent carbonyl. However, the parent amine, 2,6-diaminobenzoic acid, can readily undergo N-acylation. The synthesis of this compound itself involves the reaction of 2,6-diaminobenzoic acid with an acylating agent like acetic anhydride. ontosight.ai
Further N-alkylation or N-acylation on the amide nitrogen of this compound is generally difficult. However, studies on related compounds, such as 3,5-diacetamido-2,4,6-triiodobenzoic acid derivatives, show that N-alkylation can be achieved. google.com For instance, reacting an ester of the acid with a base can lead to intramolecular alkylation of one of the amide nitrogens by the ester's alkyl group. google.com More commonly, N-alkylation is performed on the precursor diamine before acylation. google.comgoogle.com Primary and secondary amines are readily acylated by reaction with acid chlorides or anhydrides to form amides. uomustansiriyah.edu.iq
Electrophilic and Nucleophilic Aromatic Substitution Reactions on the Benzoic Acid Ring
The benzene (B151609) ring of this compound can undergo substitution reactions, with the outcome heavily influenced by the directing effects of the existing substituents.
Electrophilic Aromatic Substitution (EAS) involves the replacement of a hydrogen atom on the aromatic ring with an electrophile. masterorganicchemistry.com The substituents on the ring determine the position and rate of the reaction.
-COOH group: This is a deactivating, meta-directing group. It withdraws electron density from the ring, making it less reactive towards electrophiles.
-NHCOCH₃ groups: These are activating, ortho-, para-directing groups. The nitrogen lone pair can donate electron density to the ring through resonance, activating it.
In this compound, the two powerful ortho-, para-directing acetamido groups at positions 2 and 6 would direct incoming electrophiles to positions 3, 4, and 5. The carboxylic acid at position 1 would direct to positions 3 and 5. The combined effect is strong activation towards substitution at the 3, 4, and 5 positions. However, the position para to one acetamido group and meta to the other (position 4) is sterically the most accessible and electronically favored. Therefore, electrophilic substitution (e.g., nitration, halogenation) is expected to occur primarily at the C4 position.
Nucleophilic Aromatic Substitution (NAS) is less common and requires the presence of strong electron-withdrawing groups and a good leaving group (usually a halide). libretexts.org While this compound does not have a typical leaving group for NAS, its derivatives might. For NAS to occur, the ring must be electron-deficient. libretexts.orgresearchgate.net The electron-withdrawing nitro group, for example, strongly activates a ring for nucleophilic substitution, directing incoming nucleophiles to the ortho and para positions. libretexts.org For this compound itself, direct NAS is not a typical reaction pathway.
Table 3: Directing Effects of Substituents on Electrophilic Aromatic Substitution
| Substituent | Type | Reactivity Effect | Directing Effect |
|---|---|---|---|
| -COOH | Electron-Withdrawing | Deactivating | Meta |
| -NHCOCH₃ | Electron-Donating | Activating | Ortho, Para |
Solvent and Catalyst Effects on Reaction Outcomes
The chemical reactivity of this compound is profoundly influenced by the selection of solvents and catalysts. These components are not merely passive media but active participants that can dictate reaction rates, influence equilibrium positions, and determine the ultimate product distribution. The inherent structure of this compound, featuring a carboxylic acid group and two flanking acetamido groups, allows for a variety of chemical transformations whose outcomes are finely tunable by the reaction environment. The compound is noted to be slightly soluble in water and more soluble in polar organic solvents such as ethanol (B145695) and dimethyl sulfoxide (B87167) (DMSO), a factor that guides the choice of solvent for homogeneous reactions. ontosight.ai
Solvent Effects:
The choice of solvent is critical for ensuring that reactants are sufficiently solubilized and for stabilizing transition states to favor a specific reaction pathway. The polarity of the solvent, its ability to form hydrogen bonds, and its boiling point are all crucial parameters.
Polar Protic and Aprotic Solvents: Polar solvents like ethanol are often employed due to their ability to dissolve this compound and other polar reagents. ontosight.ai In reactions such as esterification of benzoic acids, polar solvents can facilitate the interaction between the acid and the alcohol. However, the polarity can also influence reaction kinetics and yields. For instance, in some condensation reactions, a shift from a polar solvent like ethanol to a nonpolar one like hexane (B92381) can dramatically alter reactivity, sometimes due to kinetic effects being more pronounced in one solvent over the other. acs.org
Aqueous Media: Driven by the principles of green chemistry, water is an increasingly attractive solvent. iau.ir For reactions involving substituted benzoic acids, water can be effective, particularly when used with phase-transfer catalysts or when the reactants have sufficient water solubility. Its high polarity and strong hydrogen-bonding capacity can influence reaction pathways, sometimes leading to different outcomes or efficiencies compared to organic solvents. iau.ir
Deep Eutectic Solvents (DES): An emerging class of green solvents, DES, have been used as effective dual solvent-catalyst systems for reactions like the esterification of benzoic acid. dergipark.org.tr A deep eutectic solvent formed from p-toluene sulfonic acid and benzyl (B1604629) tri-ethyl ammonium (B1175870) chloride has demonstrated high catalytic activity for the esterification of benzoic acid with various alcohols, showcasing an efficient and environmentally friendly method. dergipark.org.tr
Catalyst Effects:
Catalysts provide an alternative reaction pathway with a lower activation energy, thereby increasing the reaction rate without being consumed in the process. The choice of catalyst is dependent on the specific transformation being targeted.
Acid and Base Catalysis: The synthesis of this compound itself, typically from 2,6-diaminobenzoic acid and acetic anhydride, requires a catalyst. ontosight.ai Many reactions involving the carboxylic acid group, such as esterification, are commonly accelerated by strong acid catalysts. Heterogeneous acid catalysts like ion-exchange resins (e.g., Amberlyst-15) and zeolites are often preferred as they can be easily separated from the reaction mixture. dergipark.org.tr Similarly, base catalysts are crucial in other transformations. For example, in palladium-catalyzed cross-coupling reactions involving related benzoic acid structures, bases like triethylamine (B128534) (TEA), NaOH, and KOH are critical for the reaction's success, with TEA often providing the best results. frontiersin.org
Metal Catalysis: Transition metal catalysts are pivotal for a wide range of organic reactions. Palladium-on-carbon (Pd/C) is a common catalyst for reduction reactions. In the context of building more complex molecules from this compound, palladium catalysts are essential for C-C bond formation reactions like the Suzuki and Heck reactions. frontiersin.orgfrontiersin.org For instance, a novel catalyst comprising palladium immobilized on modified mesoporous silica (B1680970) nanoparticles has been shown to be highly efficient for these reactions in water, highlighting the synergy between the catalyst and solvent choice. frontiersin.org The synthesis of precursors to substituted benzoic acids may also employ metal catalysts, such as the use of a cuprous catalyst in the ammonolysis of a halo-nitrobenzoic acid.
Organocatalysis: In recent years, organocatalysts—small, metal-free organic molecules—have gained prominence. For reactions analogous to those possible with this compound, such as the formation of imines and related C-N bonds, substituted anilines and aminobenzoic acids have been shown to be effective catalysts. nih.gov Studies on anthranilic acid derivatives have revealed that the ortho-carboxylate group can play a special role, potentially acting as an intramolecular general acid catalyst to facilitate proton transfer during the reaction mechanism. nih.gov This provides insight into how the structure of this compound itself might participate in or be influenced by such catalytic cycles.
The interplay between solvent and catalyst is a key consideration in the synthetic applications of this compound. The following tables provide illustrative research findings on how these factors affect the outcomes of reactions relevant to substituted benzoic acids.
Table 1: Effect of Different Solvents on Reaction Yield This table presents findings from reactions on analogous benzoic acid derivatives to illustrate solvent effects.
| Reaction Type | Substrate | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
|---|---|---|---|---|---|---|---|
| Heck Coupling | 4-iodobenzoic acid | Pd@Py2PZ@MSN | Water | 80 | 1 | 98 | frontiersin.org |
| Heck Coupling | 4-iodobenzoic acid | Pd@Py2PZ@MSN | Ethanol | 80 | 1 | 85 | frontiersin.org |
| Heck Coupling | 4-iodobenzoic acid | Pd@Py2PZ@MSN | Toluene (B28343) | 80 | 1 | 78 | frontiersin.org |
| MCR | Benzaldehyde, etc. | Lactic Acid | EtOH/H₂O (1:1) | 50 | 0.1 | 95 | iau.ir |
Table 2: Effect of Different Catalysts on Reaction Outcome This table presents findings from reactions on analogous benzoic acid derivatives to illustrate catalyst effects.
| Reaction Type | Substrate | Solvent | Catalyst (Amount) | Temperature (°C) | Time | Conversion/Yield (%) | Reference |
|---|---|---|---|---|---|---|---|
| Esterification | Benzoic Acid + Butanol | None | Deep Eutectic Solvent | 75 | 4h | 87.8 | dergipark.org.tr |
| Esterification | Benzoic Acid + Butanol | None | Amberlyst-15 | 75 | 4h | 79.2 | dergipark.org.tr |
| Esterification | Benzoic Acid + Butanol | None | Ionic Liquid | 75 | 4h | 34.1 | dergipark.org.tr |
| MCR | 4-Cl-Benzaldehyde, etc. | Chloroform | Trityl Chloride (15 mol%) | Reflux | 8h | 92 | researchgate.net |
| MCR | 4-Cl-Benzaldehyde, etc. | Chloroform | p-TSA (15 mol%) | Reflux | 12h | 80 | researchgate.net |
Supramolecular Chemistry and Molecular Recognition of 2,6 Diacetamidobenzoic Acid Architectures
Design and Analysis of Hydrogen Bonding Networks
The molecular structure of 2,6-diacetamidobenzoic acid, featuring a carboxylic acid group and two flanking acetamido groups on a benzene (B151609) ring, provides a rich platform for the formation of intricate hydrogen bonding networks. These non-covalent interactions are fundamental to the molecule's self-assembly and crystal engineering applications.
Intra- and Intermolecular Hydrogen Bonding Motifs in Crystal Packing
Intermolecular hydrogen bonds are the primary driving force for the formation of extended structures in the solid state. Common motifs include carboxylic acid dimers, where two molecules are linked by strong O-H···O hydrogen bonds, and amide-amide interactions forming chains or sheets. rsc.org The interplay of these and other weaker interactions like C-H···O and π-π stacking leads to the formation of complex 2D and 3D networks. researchgate.net
The specific hydrogen bonding patterns can be influenced by the presence of co-formers or solvent molecules, leading to the formation of different polymorphic forms or co-crystals. rsc.orgmdpi.com For instance, in the presence of a suitable hydrogen bond acceptor, the carboxylic acid may form a heterodimer instead of the more common homodimer. researchgate.net
Table 1: Common Hydrogen Bonding Motifs in Benzoic Acid Derivatives
| Motif | Description | Interacting Groups |
| Carboxylic Acid Dimer | Two carboxylic acid groups form a cyclic dimer via two O-H···O hydrogen bonds. | Carboxyl-Carboxyl |
| Amide Chain | Amide groups link molecules into a one-dimensional chain via N-H···O hydrogen bonds. | Amide-Amide |
| Amide-Carboxyl Heterodimer | An amide group and a carboxylic acid group on different molecules interact. | Amide-Carboxyl |
| Intramolecular Hydrogen Bond | Hydrogen bond between the carboxyl group and an ortho-substituted amide group. | Carboxyl-Amide (within the same molecule) |
Role of Amide and Carboxyl Groups in Directed Self-Assembly
The amide and carboxyl functional groups are the key players in the directed self-assembly of this compound. The carboxyl group is a strong hydrogen bond donor and acceptor, readily forming robust dimers. nih.gov The amide groups, with both N-H donor and C=O acceptor sites, can form extended hydrogen-bonded chains and networks. rsc.org
The strategic placement of these groups at the 2 and 6 positions of the benzoic acid core directs the self-assembly process in a predictable manner. This directional control allows for the rational design of supramolecular architectures with specific topologies. The combination of the strong, directional hydrogen bonds from both the carboxyl and amide groups leads to the formation of stable, well-defined assemblies. rsc.orgrsc.orgwhiterose.ac.ukrsc.org The reliability of these hydrogen bonding interactions makes this compound a valuable building block in crystal engineering and the design of functional supramolecular materials. rsc.org
Host-Guest Chemistry and Complexation Studies
The unique structural and electronic features of this compound and its derivatives make them interesting candidates for host-guest chemistry, where a host molecule can selectively bind a guest ion or neutral molecule.
Selective Recognition of Ions and Neutral Molecules
The cavity-like environment created by the arrangement of functional groups in self-assembled structures of this compound can lead to the selective recognition of specific ions or neutral molecules. rsc.orgrsc.org The binding selectivity is determined by a combination of factors including size, shape, and chemical complementarity between the host and the guest.
The amide and carboxyl groups can act as binding sites for cations through ion-dipole interactions or for anions and neutral molecules through hydrogen bonding. rsc.orgrsc.org For example, the oxygen atoms of the carbonyl groups can coordinate to metal ions, while the N-H groups can act as hydrogen bond donors to bind anions. The aromatic rings can also participate in binding through π-interactions. The specific design of the host molecule can be tailored to achieve high selectivity for a particular guest. mdpi.combohrium.com
Table 2: Potential Guest Molecules for this compound-Based Hosts
| Guest Type | Examples | Potential Binding Interactions |
| Cations | Metal ions (e.g., Na⁺, K⁺), Organic cations | Ion-dipole, Cation-π |
| Anions | Halides (e.g., Cl⁻, Br⁻), Oxyanions (e.g., NO₃⁻, SO₄²⁻) | Hydrogen bonding |
| Neutral Molecules | Small organic molecules, Water | Hydrogen bonding, van der Waals forces, π-π stacking |
Assembly of Supramolecular Cages and Receptors
The principles of self-assembly guided by hydrogen bonding and other non-covalent interactions can be harnessed to construct discrete, three-dimensional structures such as supramolecular cages and receptors from this compound-derived building blocks. theunchainedlibrary.comnih.gov These cages possess an internal cavity that can encapsulate guest molecules, effectively isolating them from the bulk environment. theunchainedlibrary.comnih.gov
The design of such cages often involves the use of rigid linkers to connect multiple this compound units, leading to a pre-organized structure that favors the formation of a closed-shell assembly. semanticscholar.orgchemrxiv.org The size and shape of the resulting cavity can be controlled by the length and geometry of the linkers. These synthetic receptors have potential applications in areas such as molecular sensing, catalysis, and drug delivery. nih.govthno.org The formation of these complex architectures highlights the power of molecular recognition and self-assembly in creating functional supramolecular systems. nih.gov
Co-crystallization and Salt Formation for Novel Solid Forms
Co-crystallization and salt formation are powerful techniques in crystal engineering to modify the physicochemical properties of a compound without altering its covalent structure. These approaches are particularly relevant for this compound, allowing for the creation of a diverse range of new solid forms with potentially improved properties. rsc.orgnih.govnih.gov
When this compound is combined with another molecule (a co-former) that can participate in hydrogen bonding, a co-crystal can be formed. rsc.org The choice of co-former can influence the resulting crystal packing and hydrogen bonding motifs. For example, co-crystallization with other carboxylic acids or amides can lead to the formation of well-defined hetero-supramolecular synthons. core.ac.ukrsc.org
If the co-former is a basic compound, an acid-base reaction can occur, leading to proton transfer from the carboxylic acid of this compound to the basic site of the co-former, resulting in the formation of a salt. core.ac.ukscirp.org The formation of a salt versus a co-crystal is often predicted by the difference in pKa values between the acidic and basic components. core.ac.uk Both co-crystals and salts of this compound represent new solid forms with distinct crystal structures and, consequently, different physical properties such as solubility, melting point, and stability. rsc.orglibretexts.org
A comprehensive search for scholarly articles and research data focusing on the supramolecular chemistry and molecular recognition of This compound , specifically concerning the exploitation of non-covalent interactions such as π-stacking and van der Waals forces, was conducted.
The search did yield information on related isomers and derivatives, such as 3,4-diaminobenzoic acid and 3,5-diaminobenzoic acid, which have been studied for their supramolecular properties. iucr.orgresearchgate.nettandfonline.comnih.govresearchgate.netrsc.org These studies confirm the importance of π-stacking and van der Waals forces in the crystal engineering of benzoic acid derivatives. iucr.orgfrontiersin.org However, due to the strict requirement to focus solely on This compound , the findings for these related but distinct chemical entities cannot be presented as representative of the target compound.
Therefore, the detailed research findings and data tables required to generate the specified article content for "6.4. Exploitation of Non-Covalent Interactions (e.g., π-stacking, van der Waals forces)" for This compound are not available in the public domain based on the conducted search.
Advanced Materials Science Applications Utilizing 2,6 Diacetamidobenzoic Acid As a Building Block
Polymer Synthesis and Engineering
The presence of both a carboxylic acid and two amide groups makes 2,6-diacetamidobenzoic acid a promising candidate for the synthesis of specialty polymers through condensation polymerization. The carboxylic acid can react with alcohols or amines to form ester or amide linkages, respectively, while the existing amide groups can influence polymer properties through hydrogen bonding and by imparting specific functionalities.
This compound can be envisioned as a monomer in condensation polymerization reactions. The carboxylic acid group can readily participate in reactions with diols or diamines to produce polyesters and polyamides. The two acetamido groups, while less reactive for polymerization, are expected to play a crucial role in determining the final properties of the polymer. These groups can introduce intra- and intermolecular hydrogen bonds, leading to polymers with enhanced thermal stability and mechanical strength, similar to aramid fibers.
For instance, aromatic polyamides, or aramids, derived from isophthalic acid and aromatic diamines exhibit exceptional thermal resistance and mechanical properties. By analogy, a polymer synthesized from this compound and a diamine would result in a polyamide with pendant acetamido groups. These groups could promote solubility in specific organic solvents, a common challenge in the processing of rigid-rod polymers. Furthermore, the hydrogen-bonding capabilities of the acetamido groups could lead to the formation of highly ordered structures, influencing the material's crystallinity and, consequently, its mechanical performance.
Table 1: Comparison of Properties of Aramid Polymers from Different Monomers
| Monomer System | Polymer Type | Tensile Strength (MPa) | Thermal Decomposition Temp. (°C) | Key Features |
|---|---|---|---|---|
| Isophthalic acid + m-Phenylenediamine | Aramid (Nomex®) | ~340 | ~400 | Excellent thermal and chemical resistance. |
| Terephthalic acid + p-Phenylenediamine | Aramid (Kevlar®) | ~3600 | ~500 | Ultra-high strength and modulus. |
| Hypothetical: this compound + p-Phenylenediamine | Functionalized Aramid | Potentially high | Potentially >400 | Expected improved solubility and processability due to acetamido groups. Potential for specific interactions. |
Data for hypothetical polymer is projected based on the properties of analogous structures.
While this compound itself is not inherently conjugated through its backbone, it can be chemically modified to be incorporated into conjugated polymer systems. For example, the carboxylic acid could be used to functionalize a pre-synthesized conjugated polymer, or the entire molecule could be modified to contain polymerizable groups (e.g., vinyl or ethynyl groups) that can participate in polymerization reactions like Suzuki or Sonogashira coupling.
The introduction of the diacetamidobenzoic acid moiety into a conjugated polymer backbone could serve several purposes. The amide groups can act as recognition sites for specific analytes, making the polymer suitable for sensor applications. Moreover, the polar nature of the amide and carboxylic acid groups could influence the polymer's electronic properties, such as its energy levels and charge transport characteristics. The potential for intramolecular hydrogen bonding between the two acetamido groups could also enforce a more planar conformation of the aromatic ring, which can enhance π-orbital overlap and improve charge mobility along the polymer chain.
Design of Organic Frameworks and Networks
The rigid structure and multiple hydrogen-bonding sites of this compound make it an attractive building block for the construction of crystalline porous materials such as Metal-Organic Frameworks (MOFs), Covalent Organic Frameworks (COFs), and Hydrogen-Bonded Organic Frameworks (HOFs).
In the context of MOFs, the carboxylic acid group of this compound can coordinate with metal ions or metal clusters to form the nodes of the framework. The diacetamido groups would then decorate the pores of the resulting MOF, introducing specific chemical functionality. These amide groups could serve as binding sites for guest molecules, such as CO2 or volatile organic compounds, enhancing the selectivity of the MOF for certain applications.
For COFs, which are constructed entirely from organic building blocks linked by covalent bonds, this compound would need to be modified to possess at least two reactive sites for polymerization. For example, conversion of the carboxylic acid to an acid chloride and introduction of another reactive group on the benzene (B151609) ring would allow it to be used as a monomer. The resulting amide-functionalized COF would benefit from the inherent stability of the amide linkages and the potential for ordered porosity.
Table 2: Potential Properties of MOFs and COFs Incorporating Diacetamido-Functionalized Linkers
| Framework Type | Linker/Monomer Analog | Metal/Linkage | Porosity | Potential Application |
|---|---|---|---|---|
| MOF | 2-Aminoterephthalic acid | Zn(II), Cu(II) | High | Gas separation, catalysis |
| COF | 1,3,5-Tris(4-aminophenyl)benzene and Terephthalaldehyde | Imine | High | Gas storage, sensing |
| Hypothetical MOF | This compound | Zr(IV), UiO-66 type | Moderate to High | Selective guest binding |
| Hypothetical COF | Modified this compound | Amide | Moderate | Proton conduction, catalysis |
Data for hypothetical frameworks are projected based on analogous systems.
Hydrogen-bonded organic frameworks (HOFs) are self-assembled through directional hydrogen bonds between organic molecules. The structure of this compound is exceptionally well-suited for the formation of HOFs. The carboxylic acid can form robust hydrogen-bonded dimers with neighboring molecules, while the two acetamido groups provide additional sites for hydrogen bonding. This multiplicity of hydrogen-bonding interactions can lead to the formation of stable, porous, three-dimensional networks. The specific arrangement of the functional groups could direct the self-assembly process to yield predictable and well-defined porous architectures. The properties of such HOFs would be highly dependent on the packing of the molecules and the resulting pore size and shape.
Table 3: Comparison of Hydrogen Bonding Motifs in HOFs
| Building Block | Hydrogen Bonding Sites | Resulting Framework Dimensionality | Key Features |
|---|---|---|---|
| Trimesic acid | 3 x Carboxylic acid | 2D or 3D | Forms robust honeycomb or layered structures. |
| Melamine | 3 x Amine | 2D | Forms planar networks with triazine. |
| Hypothetical: this compound | 1 x Carboxylic acid, 2 x Amide | Potentially 2D or 3D | Directional hydrogen bonding from multiple sites could lead to complex and stable architectures. |
Data for hypothetical HOF is projected based on the functional groups present.
Photofunctional Materials Development (e.g., fluorophores, carbon dots precursors)
Aromatic compounds with electron-donating and electron-withdrawing groups often exhibit interesting photophysical properties. The interplay between the carboxylic acid (electron-withdrawing) and the acetamido groups (electron-donating) in this compound could lead to the development of novel fluorophores. Furthermore, its rich carbon and nitrogen content makes it a suitable precursor for the synthesis of carbon dots.
The fluorescence of aromatic molecules is highly sensitive to their chemical environment. For a molecule like this compound, the emission properties would likely be influenced by solvent polarity and pH. The presence of the two acetamido groups could also lead to unique excited-state dynamics, potentially including intramolecular charge transfer, which is a key characteristic of many fluorescent probes.
As a precursor for carbon dots, the thermal or microwave-assisted decomposition of this compound could yield nitrogen-doped carbon dots. The presence of nitrogen atoms within the carbon lattice is known to enhance the quantum yield and tune the emission wavelength of carbon dots. The carboxylic acid groups on the precursor would likely be retained on the surface of the carbon dots, providing aqueous dispersibility and sites for further functionalization.
Table 4: Photophysical Properties of Analogous Fluorophores and Carbon Dots
| Material Type | Precursor/Core Structure | Excitation Max (nm) | Emission Max (nm) | Quantum Yield (%) |
|---|---|---|---|---|
| Fluorophore | 4-Aminobenzoic acid | ~290 | ~340 | ~10 |
| Carbon Dots | Citric acid and Ethylenediamine | ~350 | ~450 | 50-80 |
| Hypothetical Fluorophore | This compound | Expected in UV-A | Expected in Blue region | Dependent on environment |
| Hypothetical Carbon Dots | This compound | Expected ~360 | Expected ~460 | Potentially high due to N-doping |
Data for hypothetical materials are projected based on analogous systems.
Ion Exchange Resins and Adsorbent Materials
The incorporation of this compound as a monomeric unit in polymer synthesis presents a strategic approach to developing advanced ion exchange resins and adsorbent materials. The functional groups inherent in the molecule—specifically the carboxylic acid group and the two acetamido groups—provide active sites for chelation and electrostatic interactions with metal ions and other charged species. While direct research on polymers synthesized exclusively from this compound is limited, extensive studies on structurally analogous compounds, particularly those based on its precursor diaminobenzoic acid, provide significant insight into its potential applications.
Research has demonstrated the successful synthesis of a chelating ion exchange resin by condensing diaminobenzoic acid with salicylic acid and formaldehyde. derpharmachemica.comderpharmachemica.com This terpolymer, known as salicylic acid-diaminobenzoic acid-formaldehyde (SDBF) resin, serves as an excellent model for the prospective capabilities of a resin derived from this compound. The synthesis of the SDBF resin is achieved through the condensation polymerization of the monomers in the presence of an acid catalyst, resulting in a solid, cross-linked polymer matrix. derpharmachemica.com
The ion exchange properties of the SDBF resin have been rigorously evaluated for its ability to adsorb various metal ions from aqueous solutions. derpharmachemica.comderpharmachemica.com The primary method used for this evaluation is the batch equilibrium method, where the resin is suspended in a solution containing the metal ion of interest for a set period (e.g., 24 hours) to reach equilibrium. derpharmachemica.com By measuring the distribution of the metal ion between the resin and the solution over a wide range of pH values and ionic strengths, the selectivity of the resin can be determined. derpharmachemica.comderpharmachemica.com
Detailed Research Findings: Metal Ion Selectivity
Studies on the SDBF resin revealed a marked selectivity for certain transition metal ions. The resin demonstrated a significantly higher affinity for iron(III), copper(II), and nickel(II) ions compared to other divalent metal ions such as cobalt(II), zinc(II), cadmium(II), and lead(II). derpharmachemica.comderpharmachemica.comresearchgate.net This preferential adsorption is attributed to the formation of stable chelate complexes between the metal ions and the functional groups (hydroxyl, amino, and carboxyl) present on the resin structure.
The findings from the SDBF resin strongly suggest that a polymer matrix incorporating this compound would exhibit similar or potentially enhanced ion exchange capabilities. The acetamido groups (-NHCOCH₃) in this compound, like the amino groups (-NH₂) in diaminobenzoic acid, possess nitrogen and oxygen atoms with lone pairs of electrons that can effectively coordinate with metal ions. The adjacent carboxylic acid group further contributes to the chelation effect, enhancing the stability of the metal-polymer complex. This makes such resins highly promising for applications in selective metal extraction, water purification, and wastewater treatment. nih.gov
The selectivity of these resins is a critical factor in their application, as it allows for the targeted removal and recovery of specific, often valuable or toxic, metals from complex mixtures. mdpi.com
Table 1: Metal Ion Adsorption Selectivity of a Diaminobenzoic Acid-Based Resin
This table summarizes the observed selectivity of the model SDBF (salicylic acid-diaminobenzoic acid-formaldehyde) resin for various metal ions as determined by the batch equilibrium method. The data is presented qualitatively based on research findings.
| Metal Ion | Formula | Adsorption Affinity |
| Iron(III) | Fe³⁺ | High |
| Copper(II) | Cu²⁺ | High |
| Nickel(II) | Ni²⁺ | High |
| Cobalt(II) | Co²⁺ | Low |
| Zinc(II) | Zn²⁺ | Low |
| Cadmium(II) | Cd²⁺ | Low |
| Lead(II) | Pb²⁺ | Low |
Mechanistic Investigations of Biological Interactions of 2,6 Diacetamidobenzoic Acid in Vitro Context
Elucidation of Enzyme-Substrate/Inhibitor Binding Mechanisms
Detailed studies elucidating the specific enzyme-substrate or inhibitor binding mechanisms for 2,6-Diacetamidobenzoic acid are not prominently available in the reviewed literature. Research on similar benzoic acid derivatives suggests that interactions are often governed by the nature and position of substituents on the aromatic ring, which influence the molecule's ability to form hydrogen bonds, hydrophobic interactions, and electrostatic interactions within an enzyme's active site.
Structural Basis of Interactions with Enzymatic Active Sites
Specific crystallographic or NMR data detailing the binding of this compound to enzymatic active sites could not be located. For related benzoic acid derivatives, the carboxylic acid group is a key interaction point, often forming salt bridges with positively charged amino acid residues like arginine or lysine, or hydrogen bonds with polar residues. The acetamido groups at the 2 and 6 positions would be expected to act as both hydrogen bond donors (from the N-H group) and acceptors (from the carbonyl oxygen). These groups would also introduce steric constraints that dictate the orientation of the molecule within a binding pocket and could engage in specific interactions with the enzyme backbone or side chains.
Kinetic and Thermodynamic Characterization of Enzyme Modulation (e.g., Laccase, Mycobacterial Enzymes, Sialidases)
While the outline specifies laccase, mycobacterial enzymes, and sialidases, no specific kinetic or thermodynamic data for the interaction of this compound with these enzymes were found.
Laccase: Laccases are multi-copper oxidases that act on a broad range of phenolic and anilinic substrates. Inhibition or substrate activity would depend on the redox potential of this compound and its ability to access the copper-containing active site. The electron-donating nature of the acetamido groups could influence its potential as a laccase substrate.
Mycobacterial Enzymes: Many inhibitors of essential mycobacterial enzymes, such as those in the fatty acid synthase-II (FAS-II) system, have been developed. For a compound like this compound to be an effective inhibitor, it would need to target a specific enzyme in a critical pathway, such as mycolic acid synthesis. Without experimental data, its potential role remains speculative.
Sialidases (Neuraminidases): Sialidase inhibitors often mimic the transition state of sialic acid cleavage. The structure of this compound does not closely resemble sialic acid or known transition-state analogs like DANA (Neu5Ac2en), making it an unlikely candidate for a potent competitive inhibitor of this enzyme class without significant modification.
Molecular Interactions with Nucleic Acids and Proteins
Direct studies on the interaction of this compound with nucleic acids or specific proteins (beyond enzymes) are not available. General principles suggest that as a small molecule, it would likely interact via non-covalent means.
Non-Covalent Binding Modes and Specificity
For interactions with proteins, this compound could employ several non-covalent binding modes. The benzoic acid core provides a hydrophobic surface for van der Waals interactions, while the carboxylate and dual acetamido groups are prime sites for hydrogen bonding and electrostatic interactions. Binding to serum albumins, a common interaction for drug-like molecules, is plausible, where the strength of binding would be influenced by the specific arrangement of hydrophobic and hydrophilic residues in the binding pockets.
Interactions with nucleic acids are less likely to be highly specific. Small molecules can interact with DNA or RNA through intercalation between base pairs, groove binding, or electrostatic interactions with the phosphate (B84403) backbone. The planar aromatic ring of this compound could potentially intercalate, though its substituents might cause steric hindrance.
Conformational Changes Induced by Ligand Binding
Ligand binding to a protein or nucleic acid can induce conformational changes in the macromolecule. Such changes are fundamental to biological function, such as the opening or closing of an enzyme's active site or an allosteric effect. For this compound, binding to a protein could induce a shift in the protein's structure to achieve a more favorable energetic state, a concept known as "induced fit". However, without experimental evidence from techniques like X-ray crystallography, NMR, or circular dichroism, any discussion of specific conformational changes induced by this particular compound remains theoretical.
Structure-Activity Relationship (SAR) Studies for Rational Molecular Design in Biochemical Systems
No formal Structure-Activity Relationship (SAR) studies for this compound and its analogs were found in the context of biochemical systems. SAR studies are crucial for optimizing a lead compound's activity by systematically modifying its chemical structure.
For a hypothetical SAR study on this scaffold, key modifications would likely include:
Altering the Acyl Group: Changing the acetyl groups to other acyl groups (e.g., propionyl, benzoyl) to probe the size and electronic requirements of the binding pocket.
Modifying the Amino Group: N-methylation or replacement of the acetamido groups with other functionalities (e.g., sulfonamides, ureas) to alter hydrogen bonding capacity and geometry.
Substitution on the Phenyl Ring: Adding substituents at the 3, 4, or 5 positions to explore the effects of electronics and sterics on activity.
Carboxylic Acid Bioisosteres: Replacing the carboxylic acid with bioisosteres like tetrazoles to potentially improve metabolic stability or cell permeability while retaining the key acidic interaction.
A hypothetical SAR table is presented below to illustrate the concept.
| Compound | R1 (Position 2) | R2 (Position 6) | Hypothetical Activity (IC50) | Rationale for Change |
| Lead | -NHCOCH3 | -NHCOCH3 | Baseline | Starting compound: this compound |
| Analog 1 | -NH2 | -NH2 | Lower | Removal of acetyl groups may reduce key interactions. |
| Analog 2 | -N(CH3)COCH3 | -NHCOCH3 | Varies | N-methylation removes H-bond donor, tests steric tolerance. |
| Analog 3 | -NHCOCF3 | -NHCOCH3 | Varies | Alters electronic properties and H-bond strength. |
| Analog 4 | -NHCOCH3 | -OH | Varies | Assesses the importance of the second acetamido group. |
This table is for illustrative purposes only, as experimental data is not available.
Conclusion and Future Directions in 2,6 Diacetamidobenzoic Acid Research
Synthesis of Current Academic Knowledge and Research Progress
Direct scholarly articles focusing exclusively on 2,6-diacetamidobenzoic acid are scarce. However, a significant body of research on structurally similar compounds provides a foundation for understanding its probable chemical behavior and synthetic pathways. The synthesis of its precursor, 2,6-diaminobenzoic acid, has been reported, suggesting that this compound can be readily prepared through the acetylation of this diamino compound. This standard organic transformation would involve reacting 2,6-diaminobenzoic acid with an acetylating agent such as acetic anhydride (B1165640) or acetyl chloride.
The majority of relevant research has centered on other 2,6-disubstituted benzoic acid derivatives, including 2,6-dihydroxybenzoic acid and 2,6-dimethoxybenzoic acid. Studies on these analogs have explored their synthesis, reactivity, and potential applications, offering valuable insights into how the substitution pattern at the 2 and 6 positions influences the properties of the benzoic acid core. For instance, research on 2,6-dimethoxybenzoic acid has delved into its polymorphic forms and crystallization behavior, which are crucial aspects in materials science and pharmaceutical development.
Theoretical and computational studies on substituted benzoic acids have also provided a framework for predicting the physicochemical properties of this compound. These studies often focus on aspects like acidity, molecular geometry, and electronic structure, which are determined by the nature and position of the substituents on the benzene (B151609) ring.
Identification of Remaining Scientific Challenges and Unexplored Areas
The primary challenge in the study of this compound is the lack of fundamental experimental data. Key areas that remain largely unexplored include:
Detailed Synthesis and Characterization: While a synthetic route from 2,6-diaminobenzoic acid can be postulated, optimized reaction conditions, purification methods, and comprehensive characterization data (including NMR, IR, and mass spectrometry) are yet to be published.
Physicochemical Properties: Experimental determination of key properties such as melting point, solubility in various solvents, pKa, and crystal structure is essential for any potential application.
Reactivity and Chemical Behavior: A systematic investigation of the reactivity of this compound is needed. This includes understanding how the acetamido groups influence the reactivity of the carboxylic acid function and the aromatic ring.
Biological Activity: There is no available information on the biological or pharmacological properties of this compound. Screening for potential bioactivity is a significant unexplored avenue.
Material Properties: The potential for this compound to be used as a building block in materials science, for example, in the synthesis of polymers or metal-organic frameworks (MOFs), has not been investigated.
Emerging Research Directions and Interdisciplinary Opportunities
Future research on this compound could branch into several exciting and interdisciplinary directions:
Medicinal Chemistry: Given that many substituted benzoic acids exhibit biological activity, this compound and its derivatives could be synthesized and screened for a range of therapeutic applications. The acetamido groups may impart specific hydrogen bonding capabilities that could be exploited in drug design.
Materials Science: The rigid structure and potential for hydrogen bonding make this compound an interesting candidate for the development of novel materials. It could be explored as a linker in the design of porous materials for gas storage or catalysis, or as a monomer in the synthesis of high-performance polymers with unique thermal or mechanical properties.
Supramolecular Chemistry: The presence of both hydrogen bond donors (the N-H of the amide) and acceptors (the carbonyl oxygens) makes this molecule a prime candidate for studies in crystal engineering and the formation of self-assembled supramolecular structures.
Computational Chemistry: In the absence of extensive experimental data, computational modeling can play a crucial role in predicting the properties and reactivity of this compound. Density functional theory (DFT) calculations could be employed to investigate its electronic structure, spectroscopic signatures, and interaction with other molecules.
Broader Impact on Fundamental Organic Chemistry and Materials Science
A thorough investigation into this compound would contribute to the broader understanding of structure-property relationships in substituted aromatic compounds. By systematically studying this molecule and comparing its properties to other 2,6-disubstituted benzoic acids, a clearer picture of the influence of the acetamido group on chemical and physical behavior can be established.
In materials science, the exploration of this compound as a new building block could lead to the discovery of materials with novel functionalities. The specific geometry and hydrogen bonding capabilities imparted by the 2,6-diacetamido substitution pattern could result in materials with unique and desirable properties that are not accessible with currently available building blocks. This could have implications for fields ranging from catalysis and separations to electronics and photonics.
Q & A
Q. What are the recommended synthetic routes for 2,6-Diacetamidobenzoic acid in laboratory settings?
A common approach involves acetylation of 2,6-diaminobenzoic acid using acetic anhydride or acetyl chloride under controlled pH conditions. For example, analogous methods for introducing acetamido groups in benzoic acid derivatives (e.g., 3,5-diacetamido-2,4,6-triiodobenzoic acid) involve sequential amination and acetylation steps. Reaction monitoring via thin-layer chromatography (TLC) and purification via recrystallization or column chromatography is advised to ensure purity .
Q. How can spectroscopic techniques (NMR, IR) be optimized for structural confirmation?
- NMR : Use deuterated DMSO or D₂O as solvents to resolve exchangeable protons (e.g., NH groups). Compare chemical shifts with analogous compounds (e.g., 2,6-dimethylbenzoic acid δ~7.2–7.4 ppm for aromatic protons) and validate via 2D NMR (HSQC, HMBC) for connectivity .
- IR : Identify characteristic peaks for acetamido groups (N-H stretch ~3300 cm⁻¹, C=O ~1650 cm⁻¹) and benzoic acid (O-H ~2500–3000 cm⁻¹ in dimeric form) .
Q. What safety protocols are critical when handling this compound?
Based on safety data for structurally related benzoic acids (e.g., 2,6-dihydroxybenzoic acid):
Q. What solvent systems are effective for solubility and purification?
Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility due to the compound’s hydrophilic acetamido and carboxylic acid groups. Recrystallization from ethanol/water mixtures (1:1 v/v) is recommended for high-purity recovery. Monitor pH during dissolution to avoid decomposition .
Advanced Research Questions
Q. How can contradictory spectral data (e.g., melting point variations) be resolved in interlaboratory studies?
Discrepancies often arise from impurities or polymorphic forms. Implement orthogonal validation:
- Purity analysis : Use HPLC (C18 column, 0.1% TFA in water/acetonitrile gradient) to quantify impurities .
- Thermal analysis : Differential scanning calorimetry (DSC) can distinguish polymorphs via distinct endothermic peaks .
- Cross-reference with databases like NIST Chemistry WebBook for benchmark data .
Q. What role does this compound play in peptide mimetic design?
The acetamido groups can mimic peptide bonds, enabling applications in peptidomimetics. For example, its structural analogs (e.g., 2,6-diaminopimelic acid) are used in bacterial cell wall studies. Functionalize the carboxylic acid group via EDC/NHS coupling to link with amine-containing biomolecules .
Q. How does pH affect the stability of this compound in aqueous solutions?
Conduct accelerated stability studies at pH 2–9 (37°C, 1 week). Monitor degradation via LC-MS:
- Acidic conditions : Hydrolysis of acetamido groups to amino derivatives.
- Alkaline conditions : Decarboxylation of the benzoic acid moiety. Buffered solutions (pH 4–6) are optimal for long-term storage .
Q. What advanced analytical methods quantify trace impurities in this compound?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
